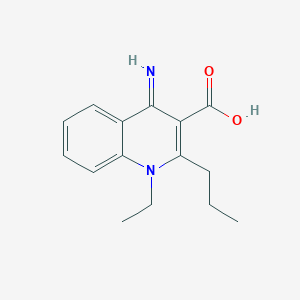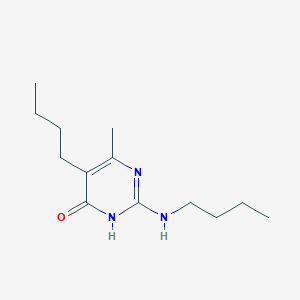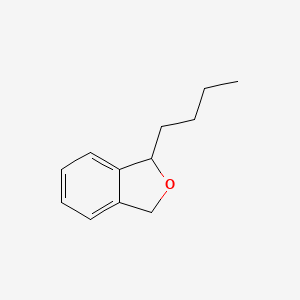
5-Methyl-2-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methyl group at position 5 and a propyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylpyrimidin-4(1H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors such as β-diketones and amidines.
Condensation Reactions: Using urea or thiourea with β-ketoesters under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization or condensation reactions.
Continuous Processes: Employing flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to dihydropyrimidines using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of halogenated or alkylated pyrimidines.
Scientific Research Applications
5-Methyl-2-propylpyrimidin-4(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propylpyrimidin-4(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Similar structure with two methyl groups.
2-Propyl-4-methylpyrimidine: Similar structure with a propyl and a methyl group at different positions.
Uniqueness
5-Methyl-2-propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
98489-53-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
MUWRDYZINXXTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


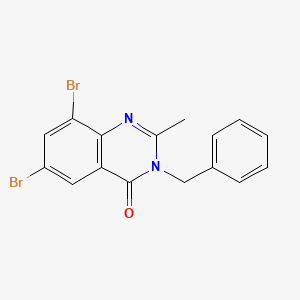
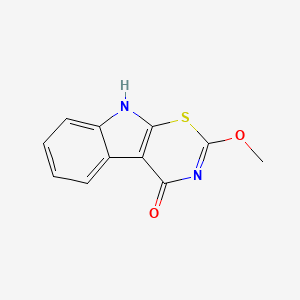
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
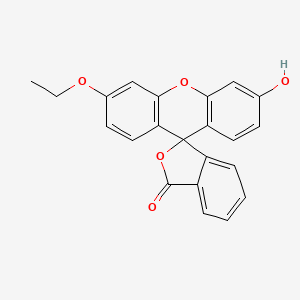
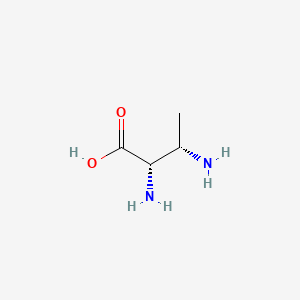

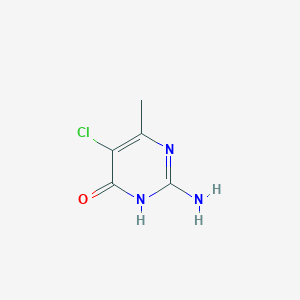
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
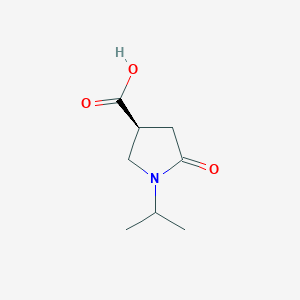
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
